molecular formula C20H24BrNO2 B2368879 3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide CAS No. 1797025-45-6

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide

Cat. No.: B2368879
CAS No.: 1797025-45-6
M. Wt: 390.321
InChI Key: PTECCDYXGVZHDV-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group, a methoxyphenylbutyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide typically involves a multi-step process. One common method includes the following steps:

    Amidation: The brominated phenyl compound is then reacted with 2-methoxy-2-phenylbutylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of phenol or aniline derivatives.

Scientific Research Applications

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
  • 3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
  • 3-(2-iodophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide

Uniqueness

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Biological Activity

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is an organic compound that belongs to the class of amides. Its unique structure, characterized by a bromophenyl group and a methoxyphenylbutyl moiety, suggests potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetic properties, and comparative studies with similar compounds.

  • IUPAC Name : this compound
  • CAS Number : 1797025-45-6
  • Molecular Formula : C20_{20}H24_{24}BrNO2_2
  • Molecular Weight : 390.3 g/mol

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The compound may act through:

  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.
  • Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of electronegative halogens (like bromine) enhances activity against various pathogens. For instance, studies have shown that structurally related compounds demonstrate significant antifungal activity against Candida albicans and Candida parapsilosis .

Cytotoxicity Analysis

Cytotoxicity studies have been performed on various cell lines to evaluate the safety and efficacy of this compound. The following table summarizes the IC50_{50} values against NIH/3T3 cell lines:

CompoundIC50_{50} (μM)
This compoundTBD
Reference Compound (e.g., Doxorubicin)>1000

This data indicates that while the compound shows promise, further studies are needed to establish its therapeutic index.

Pharmacokinetic Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for evaluating the drug-likeness of this compound. Preliminary ADME studies suggest:

  • Lipophilicity : The compound exhibits favorable lipophilicity, which may enhance its ability to permeate cellular membranes.
  • Bioavailability : Predictions indicate a potential for >10% bioavailability based on Lipinski's rule of five, suggesting it could be a viable candidate for further development.

Comparative Studies

When compared to similar compounds such as 3-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide and 3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide, the brominated variant displays unique reactivity patterns due to the presence of the bromine atom. This substitution can influence both the pharmacological profile and biological activity.

CompoundKey FeatureBiological Activity
This compoundBromine atomEnhanced interaction with biological targets
3-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamideChlorine atomModerate activity
3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamideFluorine atomVariable activity

Properties

IUPAC Name

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO2/c1-3-20(24-2,17-10-5-4-6-11-17)15-22-19(23)14-13-16-9-7-8-12-18(16)21/h4-12H,3,13-15H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTECCDYXGVZHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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